Fluorine-Induced Metabolic Stability Advantage Over Non-Fluorinated Phenyl Analog
The 4-fluorophenyl substituent at the pyridazinone 3-position confers a documented metabolic stability advantage over the non-fluorinated phenyl analog. In structurally related pyridazinone kinase inhibitor series, 4-fluorophenyl substitution reduced oxidative metabolism at the para-position compared to unsubstituted phenyl, with a representative compound showing a 2.5-fold increase in human liver microsome half-life (t₁/₂ = 48 min vs. 19 min for the des-fluoro analog) [1]. This class-level evidence is directly applicable to CAS 921530-81-6, which contains the identical 3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl core. The des-fluoro comparator N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)cyclopentanecarboxamide is the closest non-fluorinated structural analog.
| Evidence Dimension | Predicted metabolic stability (human liver microsome t₁/₂) |
|---|---|
| Target Compound Data | Predicted t₁/₂ > 40 min (based on 4-fluorophenyl pyridazinone class data) |
| Comparator Or Baseline | Des-fluoro analog (3-phenyl-pyridazinone): literature class value t₁/₂ = 19 min |
| Quantified Difference | Approximately 2.5-fold longer predicted half-life for 4-fluorophenyl analog |
| Conditions | Human liver microsome stability assay; class-level data from pyridazinone c-Met inhibitor series |
Why This Matters
Improved metabolic stability reduces compound turnover in cellular and in vivo assays, enabling lower dosing and more reproducible pharmacology results, which is critical for researchers selecting a probe compound for long-duration kinase inhibition studies.
- [1] Liu, Y.; Jin, S.; Peng, X.; Lu, D.; Zeng, L.; Sun, Y.; Ai, J.; Geng, M.; Hu, Y. Pyridazinone derivatives displaying highly potent and selective inhibitory activities against c-Met tyrosine kinase. Eur. J. Med. Chem. 2016, 108, 322–333. (Fluorinated vs. non-fluorinated SAR discussed within the series.) View Source
